Bienvenue dans la boutique en ligne BenchChem!

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

GPR151 orphan GPCR high-throughput screening

N-(3-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-61-6, molecular formula C18H17N3O2S2, MW 371.5 g/mol) is a 1,2,4-thiadiazole thioacetamide derivative bearing a 3-methoxyphenyl group on the amide nitrogen and an o-tolyl substituent at the thiadiazole 3-position. This compound belongs to a scaffold class with broad reported biological activities including antitumor and fungicidal properties , and has been subjected to high-throughput screening at the Scripps Research Institute Molecular Screening Center across three mechanistically distinct assays: GPR151 activation (GPCR target), FBW7 E3 ligase activation (ubiquitin-proteasome pathway), and MITF dimerization inhibition (transcription factor target).

Molecular Formula C18H17N3O2S2
Molecular Weight 371.47
CAS No. 864918-61-6
Cat. No. B2895758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-61-6
Molecular FormulaC18H17N3O2S2
Molecular Weight371.47
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H17N3O2S2/c1-12-6-3-4-9-15(12)17-20-18(25-21-17)24-11-16(22)19-13-7-5-8-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeySYLIDYLOABBLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(3-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-61-6) Matters for Thiadiazole-Focused Procurement


N-(3-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-61-6, molecular formula C18H17N3O2S2, MW 371.5 g/mol) is a 1,2,4-thiadiazole thioacetamide derivative bearing a 3-methoxyphenyl group on the amide nitrogen and an o-tolyl substituent at the thiadiazole 3-position . This compound belongs to a scaffold class with broad reported biological activities including antitumor and fungicidal properties , and has been subjected to high-throughput screening at the Scripps Research Institute Molecular Screening Center across three mechanistically distinct assays: GPR151 activation (GPCR target), FBW7 E3 ligase activation (ubiquitin-proteasome pathway), and MITF dimerization inhibition (transcription factor target) . These distinct screening entry points differentiate this compound from analogs lacking the same substitution pattern.

Why N-(3-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Cannot Be Interchanged with Other Thiadiazole Thioacetamides


In the 1,2,4-thiadiazole thioacetamide series, regiochemical and electronic variations in the N-aryl substituent produce substantive shifts in target engagement profiles [1]. The 3-methoxyphenyl substitution pattern in this compound places the electron-donating methoxy group at the meta position relative to the amide linkage, modulating both hydrogen-bonding capacity (one H-bond donor, seven H-bond acceptors) and the electrostatic potential surface of the pharmacophore [2]. By contrast, the ortho-methoxy isomer (N-(2-methoxyphenyl) variant) introduces intramolecular steric constraints that alter conformational preferences, while para-methoxy or unsubstituted benzyl derivatives exhibit different lipophilicity (clogP) and metabolic liability profiles . These structural distinctions are non-trivial: small-molecule screening data from the Scripps Molecular Screening Center demonstrate that structurally proximate 1,2,4-thiadiazole thioacetamides exhibit divergent activity signatures across GPR151, FBW7, and MITF assay panels, underscoring that substitution position on the N-aryl ring is a determinant of biological outcome, not merely a silent structural variation [1].

Quantitative Evidence Guide: N-(3-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide vs. Analogs


Distinct Target Engagement Profile Across Three Therapeutically Relevant Assays vs. Positional Isomers

N-(3-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide was submitted to three orthogonal primary screening assays at the Scripps Research Institute Molecular Screening Center: (i) cell-based GPR151 agonist screen (AID 1508602), (ii) AlphaScreen-based FBW7 E3 ligase activator screen (AID 1259310), and (iii) AlphaScreen-based MITF dimerization inhibitor screen (AID 1259374) [1]. This triple-assay screening footprint is mechanistically broad—spanning GPCR signaling, ubiquitin-proteasome regulation, and transcription factor modulation—and is not uniformly shared by closely related positional isomers (e.g., the 2-methoxy or 4-methoxy N-aryl variants) or by N-benzyl or N-mesityl analogs, which were not concurrently screened across all three target classes . The compound thus possesses a defined, albeit qualitative, activity signature that distinguishes it from analogs with divergent or absent screening data.

GPR151 orphan GPCR high-throughput screening

Meta-Methoxy N-Aryl Substitution Confers Intermediate Lipophilicity Relative to Ortho- and Para-Isomers

The target compound has a computed logP of 4.785 (ZINC database) [1]. The meta-methoxy substitution on the N-phenyl ring positions the electron-donating methoxy group in a conformation that does not engage in intramolecular hydrogen bonding with the amide NH, unlike the ortho-methoxy isomer where steric proximity to the acetamide linkage can introduce conformational restriction and reduced effective hydrogen-bond donor capacity . The para-methoxy analog (N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide) shares an identical molecular formula (C18H17N3O2S2, MW 371.5) but is expected to exhibit a slightly different clogP due to altered dipole moment orientation . In the absence of experimental logP data, the meta-substitution pattern is predicted to provide an intermediate lipophilicity profile—more polar than the para-methoxy analog (due to the meta-methoxy group's reduced resonance donation to the ring) but less sterically encumbered than the ortho-methoxy variant.

lipophilicity drug-likeness physicochemical profiling

1,2,4-Thiadiazole Scaffold: Class-Level Antitumor and Fungicidal Activity Documentation

The 1,2,4-thiadiazole thioacetamide scaffold to which N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs is documented in the literature as possessing antitumor and fungicidal properties . The 1,2,4-thiadiazole ring system has been exploited in numerous medicinal chemistry programs: 1,2,4-thiadiazole derivatives have demonstrated anticancer activity against MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) cancer cell lines, with some compounds achieving nanomolar-range IC50 values [1]. In the antifungal domain, structurally related N-aryl-1,2,4-thiadiazole thioacetamide compounds have shown inhibitory activity against plant pathogenic fungi including Fusarium oxysporum and Colletotrichum orbiculare at concentrations of 50 mg/L [2]. Importantly, the specific N-(3-methoxyphenyl) substitution distinguishes this compound from the broader thiadiazole class and may modulate potency and selectivity in ways not yet quantified in published studies.

antitumor fungicidal thiadiazole scaffold

Absence of Known ChEMBL Bioactivity Enables Clean-Slate Profiling Without Pre-Existing Target Bias

According to the ZINC database (substance ZINC2662564, reporting against ChEMBL 20), there is no known bioactivity annotated for this compound in the ChEMBL database, and the substance is not reported in any publications per ChEMBL [1]. This stands in contrast to several well-characterized thiadiazole derivatives (e.g., 1,3,4-thiadiazole-based HDAC inhibitors, SHP2 inhibitors, and kinase inhibitors) that carry extensive and potentially constraining target annotations [2]. For researchers seeking an unencumbered chemical probe for phenotypic or target-agnostic screening campaigns, this compound's clean annotation slate may be advantageous: it avoids the confirmation bias associated with compounds that have pre-established kinase or epigenetic target liabilities.

chemical probe phenotypic screening target-agnostic

Rotatable Bond Count (7) and Moderate Molecular Weight (371.5 Da) Position This Compound Favorably Within Oral Drug-Likeness Space

The compound has a molecular weight of 371.5 Da, 7 rotatable bonds, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and a topological polar surface area (tPSA) of 64 Ų [1]. These values fall within or near the Veber and Lipinski drug-likeness guidelines. Among closely related analogs, the N-(3,4-dimethoxyphenyl) derivative (C19H19N3O3S2, MW 401.5 Da) exceeds 400 Da and carries an additional methoxy group that increases both H-bond acceptor count and tPSA, potentially reducing membrane permeability relative to this compound . The N-benzyl analog (C18H17N3OS2, MW ~355 Da) lacks the methoxy oxygen entirely, reducing polarity and potentially altering solubility. The N-mesityl analog introduces steric bulk through three methyl substituents on the N-aryl ring, likely restricting conformational flexibility.

drug-likeness physicochemical properties bioavailability prediction

Recommended Application Scenarios for N-(3-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-61-6)


Orphan GPCR Ligand Discovery: GPR151 Agonist Screening Campaigns

The compound's documented screening history in a cell-based GPR151 agonist assay (AID 1508602) at the Scripps Research Institute [1] makes it a relevant starting point or reference compound for neuroscience-focused ligand discovery programs targeting the habenula-associated orphan receptor GPR151. GPR151 has been implicated in neuropsychiatric disorders including schizophrenia, depression, and drug dependence [1]. Researchers pursuing GPR151 chemical probe development may select this compound over analogs lacking equivalent screening provenance.

Ubiquitin-Proteasome Pathway Research: FBW7 E3 Ligase Activation Studies

The compound has been screened in an AlphaScreen-based biochemical assay designed to identify small-molecule activators of the FBW7 E3 ubiquitin ligase (AID 1259310) [2]. FBW7 is a tumor suppressor mutated in up to 10% of human cancers, and small-molecule agonists that restore defective FBW7-substrate interactions represent a novel therapeutic strategy [2]. For oncology research groups investigating the ubiquitin-proteasome system, this compound offers an entry point into FBW7 pharmacology not available with most thiadiazole analogs.

Melanoma Target Discovery: MITF Dimerization Inhibitor Screening

The compound has been profiled in an AlphaScreen assay for inhibitors of MITF (microphthalmia-associated transcription factor) dimerization (AID 1259374) [3]. MITF is a master regulator of melanocyte biology and a key oncogenic driver in melanoma, yet clinical inhibitors directly targeting the MITF protein remain unavailable [3]. This screening entry point distinguishes this compound from analogs not evaluated in the MITF pathway context, making it relevant for melanoma-focused chemical biology programs.

Agricultural Fungicide Lead Identification: Thiadiazole-Based Crop Protection

The 1,2,4-thiadiazole scaffold is associated with fungicidal activity against agriculturally relevant phytopathogens including Fusarium oxysporum and Colletotrichum orbiculare [4]. While compound-specific MIC data are not published, procurement of this compound for structure-activity relationship (SAR) expansion in fungicide discovery programs is supported by class-level evidence and by the patent literature describing 1,2,4-thiadiazole derivatives as agricultural and horticultural fungicides [4]. The 3-methoxyphenyl substitution may offer differentiated physicochemical properties (clogP ~4.8, tPSA 64 Ų) that influence foliar uptake and translocation characteristics relative to other N-aryl thiadiazole acetamides.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.